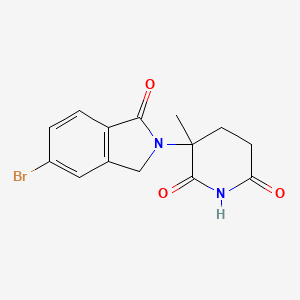
3-(5-Bromo-1-oxo-1,3-dihydro-isoindol-2-yl)-3-methyl-piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom, an isoindolinone moiety, and a piperidine-2,6-dione core. It is often used in scientific research due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
科学研究应用
3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The compound’s bromine atom and isoindolinone moiety play crucial roles in its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
Lenalidomide: A closely related compound with similar structural features but different biological activities.
Thalidomide: Another related compound known for its historical use and subsequent discovery of its teratogenic effects.
Pomalidomide: A derivative with enhanced anti-cancer properties compared to lenalidomide and thalidomide.
Uniqueness
3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione stands out due to its unique combination of a bromine atom and a piperidine-2,6-dione core, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H13BrN2O3 |
|---|---|
分子量 |
337.17 g/mol |
IUPAC 名称 |
3-(6-bromo-3-oxo-1H-isoindol-2-yl)-3-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H13BrN2O3/c1-14(5-4-11(18)16-13(14)20)17-7-8-6-9(15)2-3-10(8)12(17)19/h2-3,6H,4-5,7H2,1H3,(H,16,18,20) |
InChI 键 |
XCAHQACNTDANCE-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=O)NC1=O)N2CC3=C(C2=O)C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(1,4-Diazepane-1-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B14778681.png)
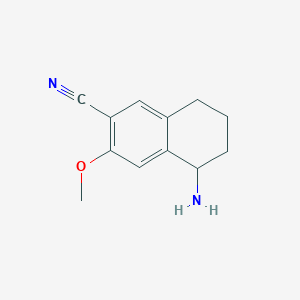
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
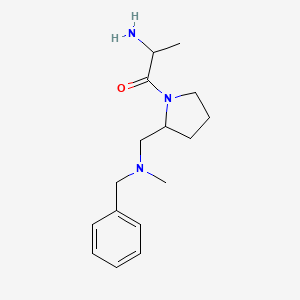
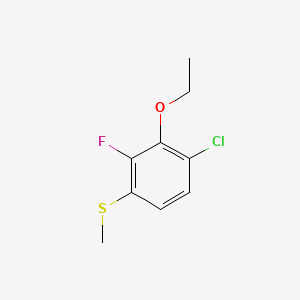
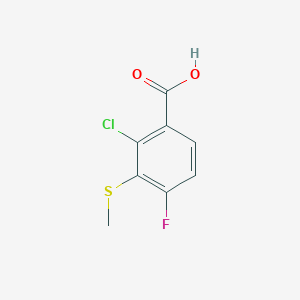
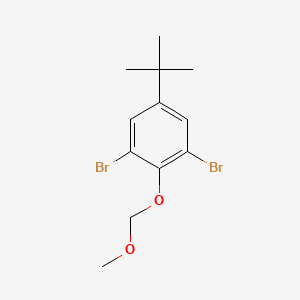
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778713.png)
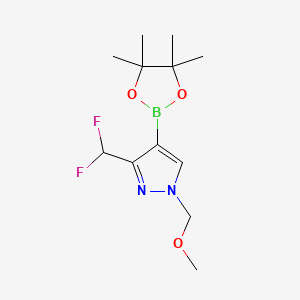
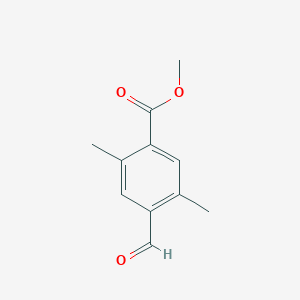
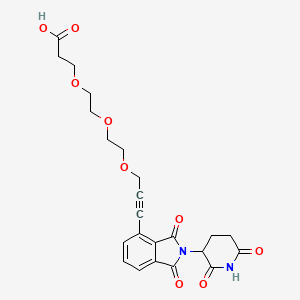
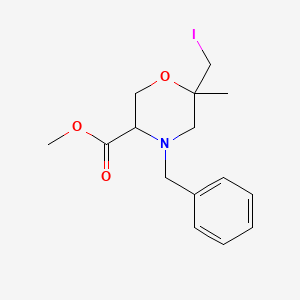
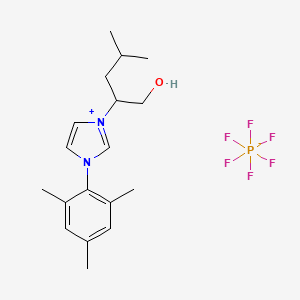
![Benzyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14778752.png)
